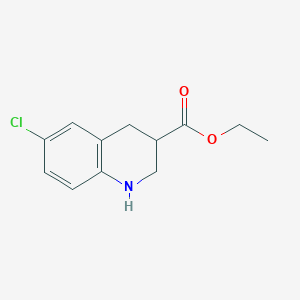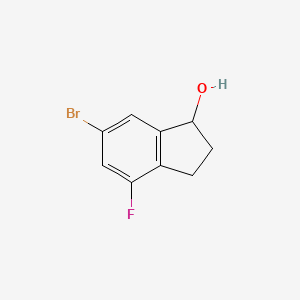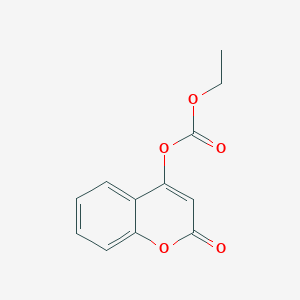
Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-oxo-2H-chromen-4-yl) carbonate is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-2H-chromen-4-yl) carbonate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
These methods often involve large-scale reactions using automated equipment to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl group, leading to different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
科学的研究の応用
Ethyl (2-oxo-2H-chromen-4-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antimicrobial and antioxidant properties make it a candidate for studying biological processes and developing new drugs.
Medicine: Its potential anticoagulant and anti-inflammatory effects are of interest for therapeutic applications.
作用機序
The mechanism of action of ethyl (2-oxo-2H-chromen-4-yl) carbonate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can be compared with other coumarin derivatives, such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits strong antioxidant activity.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl (2-oxo-2H-chromen-4-yl) carbonate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
特性
CAS番号 |
120450-94-4 |
|---|---|
分子式 |
C12H10O5 |
分子量 |
234.20 g/mol |
IUPAC名 |
ethyl (2-oxochromen-4-yl) carbonate |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChIキー |
OILVXBTVNHKWGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


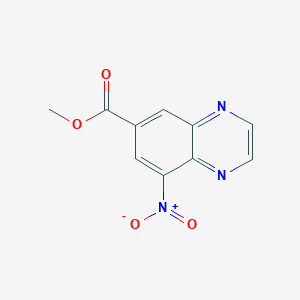

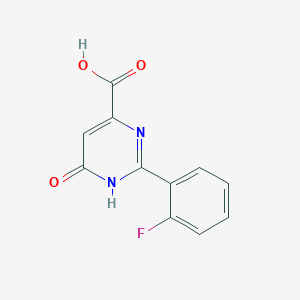

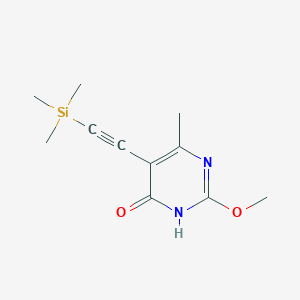
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)

![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

